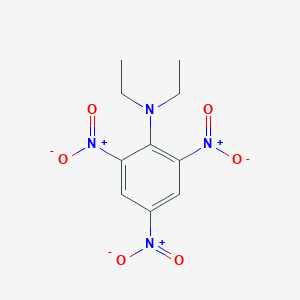

N,N-diethyl-2,4,6-trinitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-diethyl-2,4,6-trinitroaniline is an organic compound with the molecular formula C10H12N4O6. It is a derivative of benzenamine (aniline) where the hydrogen atoms on the nitrogen are replaced by diethyl groups, and the benzene ring is substituted with three nitro groups at the 2, 4, and 6 positions. This compound is known for its high reactivity due to the presence of electron-withdrawing nitro groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N,N-diethyl-2,4,6-trinitroaniline can be synthesized through a multi-step process involving nitration and alkylation reactions. The starting material, benzenamine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2, 4, and 6 positions. The nitration reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.

After nitration, the resulting 2,4,6-trinitrobenzenamine is subjected to alkylation with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The alkylation reaction replaces the hydrogen atoms on the nitrogen with diethyl groups, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The nitration and alkylation reactions are carried out in large reactors with precise control over reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the highly reactive nature of the intermediates and the final product.

Analyse Des Réactions Chimiques

General Reactivity Profile

The compound’s reactivity is dominated by its three electron-withdrawing nitro groups and the tertiary amine substituent. Key characteristics include:

-

Electrophilic aromatic substitution (EAS) inhibition : Nitro groups deactivate the aromatic ring, making further substitution challenging.

-

Nucleophilic aromatic substitution (NAS) susceptibility : Positions activated by nitro groups (ortho/para to existing substituents) may undergo NAS under strong basic or nucleophilic conditions .

-

Redox sensitivity : Multiple nitro groups confer strong oxidizing properties, posing explosion risks when mixed with reducing agents (e.g., hydrides, sulfides) .

N-Denitration

Similar to tetryl, N,N-diethyl-2,4,6-trinitroaniline may undergo denitration (N–NO₂ bond cleavage) via electron-transfer mechanisms. For example:

-

Reductive denitration : Reaction with 1,4-dihydronicotinamides (e.g., BNAH) under photolytic or dithionite-initiated conditions removes nitro groups, yielding substituted anilines .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| N,N-Diethyl-TNA + BNAH | Light or S₂O₄²⁻ | N-Ethylpicramide | Not reported |

Mechanism : Radical intermediates form during electron transfer, leading to N–NO₂ scission .

Nucleophilic Substitution

The electron-deficient ring facilitates NAS at positions activated by nitro groups. For example:

-

Methoxylation : Methoxide ions (CH₃O⁻) in DMSO/MeOH displace nitro groups, forming methoxy derivatives .

| Substrate | Base | Solvent | Product |

|---|---|---|---|

| N,N-Diethyl-TNA | CH₃O⁻ | DMSO/MeOH | 3-Methoxy-N,N-diethyl-2,4-dinitroaniline |

Kinetics : Reactivity correlates with solvent polarity and base strength. Dimethyl sulfoxide stabilizes anionic σ-complex intermediates .

Acid/Base Interactions

The methylamino group participates in acid-base equilibria:

-

Proton abstraction : Strong bases (e.g., DBU) deprotonate the NH group, forming conjugate bases stabilized in polar aprotic solvents .

| Interaction | Solvent | Dominant Species |

|---|---|---|

| N,N-Diethyl-TNA + DBU | DMSO | Conjugate base (deprotonated NH) |

Comparative Reactivity

The ethyl substituents influence steric and electronic effects compared to methyl analogs:

| Property | N,N-Diethyl-TNA | N,N-Dimethyl-TNA | Tetryl |

|---|---|---|---|

| Steric hindrance | High (ethyl groups) | Moderate | Low |

| NAS rate | Slower | Moderate | Fast |

| Stability | Higher (reduced ring strain) | Moderate | Low (prone to detonation) |

Research Gaps

Direct experimental data on this compound are sparse. Most mechanisms are inferred from studies on tetryl and picramide . Further work is needed to:

-

Quantify reaction kinetics.

-

Explore applications in explosive formulations or synthetic intermediates.

References Chapman et al., J. Org. Chem., 2007. Science of Synthesis, Thieme, 2010. Buncel et al., Can. J. Chem., 1970. ChemicalBook, 2024. Chemsrc, 2024. Wikipedia, 2006.

Applications De Recherche Scientifique

Explosive Applications

N,N-Diethyl-2,4,6-trinitroaniline is primarily recognized for its explosive properties. It is a derivative of 2,4,6-trinitroaniline (TNA), which has been historically utilized in military ordnance.

Key Points:

- Explosive Formulations : This compound is employed in the formulation of certain military explosives due to its stability and explosive characteristics. It can be integrated into small warheads and munitions systems.

- Historical Context : During World War II, similar compounds were used in various military applications, including the Japanese Type 97 explosive devices. The stability of this compound makes it suitable for use where safety and performance are critical .

Medicinal Chemistry

Recent research has indicated potential therapeutic applications for nitro compounds like this compound in cancer treatment.

Case Studies:

- Antitumor Activity : A study published in 2020 investigated the synthesis of various derivatives of 2,4,6-trinitroaniline. The results showed that these compounds exhibit significant antitumor activity against various cancer cell lines. The nitro groups are believed to play a crucial role in their mechanism of action .

Analytical Chemistry

This compound can also be analyzed using advanced chromatographic techniques. Its separation can be achieved through high-performance liquid chromatography (HPLC), making it suitable for analytical applications.

Analytical Techniques:

Mécanisme D'action

The mechanism of action of N,N-diethyl-2,4,6-trinitroaniline involves its interaction with molecular targets through its nitro groups. The electron-withdrawing nature of the nitro groups makes the compound highly reactive towards nucleophiles. The compound can form charge-transfer complexes with electron-rich species, leading to various chemical transformations. The exact molecular pathways depend on the specific reactions and conditions involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzenamine, N,N-dimethyl-2,4,6-trinitro-: Similar structure but with dimethyl groups instead of diethyl groups.

Benzenamine, N,N-diethyl-2,4,6-triamino-: Similar structure but with amino groups instead of nitro groups.

Benzenamine, N,N-diethyl-4-nitroso-: Similar structure but with a nitroso group instead of nitro groups.

Uniqueness

N,N-diethyl-2,4,6-trinitroaniline is unique due to the presence of three nitro groups, which significantly enhance its reactivity and make it a valuable compound in various chemical reactions. The diethyl groups also provide steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Propriétés

Numéro CAS |

13029-07-7 |

|---|---|

Formule moléculaire |

C10H12N4O6 |

Poids moléculaire |

284.23 g/mol |

Nom IUPAC |

N,N-diethyl-2,4,6-trinitroaniline |

InChI |

InChI=1S/C10H12N4O6/c1-3-11(4-2)10-8(13(17)18)5-7(12(15)16)6-9(10)14(19)20/h5-6H,3-4H2,1-2H3 |

Clé InChI |

AQIKZDJABNWNMF-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.